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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethyl)thiazole

Cat. No.: B1490627 Get Quote

2-Chloro-5-(trifluoromethyl)thiazole stands as a pivotal, albeit specialized, building block at

the confluence of heterocyclic and organofluorine chemistry. Its true value is realized in the

synthesis of complex molecules targeted for the pharmaceutical and agrochemical industries.

Publicly available, specific experimental data for this compound is limited, a common

characteristic for high-value synthetic intermediates. This guide, therefore, is constructed upon

a foundation of established chemical principles and extrapolated data from closely related

structural analogs, such as 2-chloro-5-chloromethylthiazole and various trifluoromethyl-

substituted heterocycles. This approach provides a robust and scientifically-grounded

framework for researchers, scientists, and drug development professionals to understand and

effectively utilize this potent reagent.

Molecular Profile and Physicochemical
Characteristics
2-Chloro-5-(trifluoromethyl)thiazole is a five-membered aromatic heterocycle containing

sulfur and nitrogen, distinguished by two key functional groups: a reactive chlorine atom at the

2-position and a highly electronegative trifluoromethyl (CF₃) group at the 5-position. The CF₃

group is a critical bioisostere for other functionalities (like the tert-butyl or chloromethyl group)

and is renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity

of bioactive molecules.[1] The chlorine atom serves as a versatile synthetic handle, primarily

functioning as an excellent leaving group in nucleophilic substitution reactions.
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Core Properties
The physical and chemical properties of 2-chloro-5-(trifluoromethyl)thiazole are summarized

below. Calculated values are precise, while physical properties are estimated based on trends

observed in analogous structures.

Property Value / Description
Rationale / Comparative
Data

Molecular Formula C₄HClF₃NS Calculated

Molecular Weight 187.56 g/mol Calculated

Appearance
Colorless to pale yellow liquid

or low-melting solid

Similar to other halogenated

thiazoles. The related 2-chloro-

5-chloromethylthiazole is a

white/yellow solid with a

melting point of 35°C.[2]

Boiling Point
Estimated: 150-170 °C (at 760

mmHg)

The CF₃ group generally

increases volatility compared

to a CH₂Cl group. The boiling

point of 2-chloro-5-

methylthiazole is 174°C.[3]

Solubility

Soluble in common organic

solvents (DCM, THF, Ethyl

Acetate, Acetone). Insoluble in

water.

Typical for small, non-polar to

moderately polar organic

molecules.

Density Estimated: ~1.6 g/cm³

The high atomic mass of

chlorine and fluorine atoms

contributes to a density

significantly greater than water.

Spectroscopic Signature
While specific spectra are not publicly cataloged, the expected spectroscopic data can be

reliably predicted:
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¹H NMR: A singlet would be observed for the lone proton at the C4 position of the thiazole

ring. Its chemical shift would likely be in the δ 7.5-8.5 ppm range, shifted downfield due to

the electron-withdrawing effects of the adjacent sulfur atom and the CF₃ group.

¹³C NMR: Four distinct signals would be expected. The C2 carbon (bearing the chlorine) and

the C5 carbon (bearing the CF₃ group) would appear as quartets due to coupling with the

fluorine atoms. The C4 carbon would show a singlet, and the carbon of the CF₃ group would

exhibit a strong quartet with a large C-F coupling constant.

¹⁹F NMR: A sharp singlet would be observed, as there are no adjacent protons to cause

splitting. This provides a clear and unambiguous signal for reaction monitoring.

Infrared (IR) Spectroscopy: Strong absorption bands in the 1100-1250 cm⁻¹ range would be

prominent, corresponding to the C-F stretching vibrations of the trifluoromethyl group.[1]

Additional characteristic peaks for C=N and C-S stretching within the thiazole ring would also

be present.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 187. A

characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be

present, confirming the presence of a single chlorine atom. Fragmentation would likely

involve the loss of Cl, CF₃, or cleavage of the thiazole ring.

Synthesis and Manufacturing Pathways
The synthesis of 2-chloro-5-(trifluoromethyl)thiazole is not trivial and relies on robust

methods of heterocyclic and organofluorine chemistry. Two logical and field-proven

retrosynthetic pathways are considered most viable.

Conceptual Synthetic Strategies
Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-

haloketone with a thioamide.[4][5] For this target, one would require 1-bromo-3,3,3-

trifluoroacetone and a thioformamide equivalent. While effective, the required fluorinated α-

haloketone can be expensive and challenging to handle.

Sandmeyer Reaction on a Precursor Thiazole: A more common and industrially scalable

approach involves the diazotization of a 2-amino-5-(trifluoromethyl)thiazole precursor,
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followed by a copper(I) chloride-catalyzed displacement of the diazonium group with

chloride.[6][7][8] This method is highly reliable for installing a chlorine atom onto an electron-

rich heteroaromatic ring.

The Sandmeyer approach is preferred for its reliability and the relative accessibility of the 2-

aminothiazole starting material.
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Caption: Proposed Sandmeyer synthesis workflow.

Experimental Protocol: Sandmeyer Chlorination
This protocol is a self-validating system based on established procedures for Sandmeyer

reactions on heterocyclic amines.[6]

CAUSALITY & EXPERT INSIGHT: The success of this reaction hinges on the stability of the

diazonium salt intermediate. It is thermally unstable and can decompose violently if the

temperature is not strictly controlled. The reaction is maintained at 0-5 °C to prevent

decomposition and the formation of unwanted phenol byproducts. Copper(I) is the essential

catalyst for the single-electron transfer mechanism that initiates the displacement of N₂ gas.[7]

Diazotization (Step 1):

To a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-

amino-5-(trifluoromethyl)thiazole (1.0 eq) and aqueous hydrochloric acid (3.0 M, ~5 mL

per gram of starting material).

Cool the resulting slurry to 0 °C in an ice-salt bath.

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the thiazole slurry over 30-45 minutes,

ensuring the internal temperature never exceeds 5 °C.

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to

ensure full conversion to the diazonium salt.

Sandmeyer Reaction (Step 2):

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated

hydrochloric acid. Cool this catalyst solution to 0 °C.

Slowly add the cold diazonium salt slurry from Step 1 to the cold CuCl solution. Vigorous

bubbling (N₂ evolution) will be observed. Maintain the temperature below 10 °C during this

addition.
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Once the addition is complete, allow the reaction to slowly warm to room temperature and

stir for 1-2 hours until gas evolution ceases.

Work-up and Purification:

Pour the reaction mixture into water and extract with an organic solvent (e.g.,

dichloromethane or ethyl acetate).

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate

solution to neutralize excess acid, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography to

yield pure 2-chloro-5-(trifluoromethyl)thiazole.

Chemical Reactivity and Mechanistic Pathways
The reactivity of 2-chloro-5-(trifluoromethyl)thiazole is dominated by the chemistry of its C2-

chloro substituent. The thiazole ring is electron-deficient, a character that is significantly

amplified by the potent electron-withdrawing nature of the CF₃ group at the C5 position. This

electronic profile makes the C2 carbon highly electrophilic and exceptionally susceptible to

nucleophilic aromatic substitution (SNAr).

The C2-Cl bond is the primary site of reactivity, readily displaced by a wide array of

nucleophiles. This reaction is the cornerstone of its utility as a synthetic building block.
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Caption: Key nucleophilic substitution reactions.

Protocol: Nucleophilic Substitution with an Amine
This general procedure describes the coupling of 2-chloro-5-(trifluoromethyl)thiazole with a

primary or secondary amine.

CAUSALITY & EXPERT INSIGHT: This reaction typically proceeds smoothly, often without the

need for a catalyst. However, the addition of a non-nucleophilic base (like triethylamine or

diisopropylethylamine) is crucial. Its role is to scavenge the HCl that is generated during the

reaction, preventing the protonation and deactivation of the amine nucleophile and driving the

reaction to completion. The choice of solvent is important; polar aprotic solvents like DMF or

acetonitrile are often used to facilitate the dissolution of all components.

Reaction Setup:

In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)thiazole (1.0 eq) in a

suitable solvent (e.g., acetonitrile or THF).

Add the desired amine (1.1-1.5 eq) to the solution.

Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).
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Reaction Execution:

Stir the mixture at room temperature or heat gently (e.g., to 50-80 °C) to increase the

reaction rate.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:

Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

Redissolve the residue in ethyl acetate or dichloromethane and wash with water to remove

the amine hydrochloride salt.

Dry the organic layer, concentrate, and purify the product by column chromatography or

recrystallization.

Applications in Research and Development
The trifluoromethyl-thiazole scaffold is a "privileged" structure in modern drug discovery and

agrochemical design.

Medicinal Chemistry: The incorporation of a CF₃ group is a well-established strategy to block

metabolic oxidation, increase cell membrane permeability, and enhance binding interactions

with biological targets.[1] Thiazole derivatives containing this motif are actively investigated

as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1] The 2-chloro-
5-(trifluoromethyl)thiazole core allows for the rapid generation of libraries of compounds by

reacting it with various amines, alcohols, and thiols, enabling structure-activity relationship

(SAR) studies.

Agrochemicals: The related compound, 2-chloro-5-chloromethylthiazole, is a key

intermediate in the synthesis of major neonicotinoid insecticides like Thiamethoxam and

Clothianidin.[9] By analogy, 2-chloro-5-(trifluoromethyl)thiazole is a highly valuable

precursor for the development of next-generation pesticides and fungicides. The CF₃ group

can impart enhanced potency, greater environmental stability, or a modified spectrum of
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activity compared to non-fluorinated counterparts. It is a known intermediate for herbicides.

[10]

Safety, Handling, and Storage
While a specific safety data sheet for 2-chloro-5-(trifluoromethyl)thiazole is not widely

available, its hazards can be reliably inferred from the comprehensive data on 2-chloro-5-

chloromethylthiazole.[2][11] It must be treated as a hazardous substance.

Toxicity and Hazards:

Harmful if swallowed and toxic in contact with skin.[2]

Causes severe skin burns and eye damage.[2] The compound is corrosive.

May cause an allergic skin reaction (sensitization).[2]

Suspected of causing genetic defects.[2]

Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile, neoprene).

Eye Protection: Chemical safety goggles and a face shield are mandatory.

Skin and Body Protection: A lab coat and, for larger quantities, an impervious apron or suit

should be worn.

Respiratory Protection: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of vapors.

Handling and Storage:

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong

oxidizing agents and strong bases.
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Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon) to

prevent degradation from moisture.

Recommended storage temperature is typically 2-8 °C.[9]

Disposal:

Dispose of waste material in accordance with local, regional, and national environmental

regulations. Do not allow it to enter drains or waterways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1490627#2-chloro-5-trifluoromethyl-thiazole-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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